

1-Bromo-1-methoxyethane structural formula and CAS number

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Compound of Interest

Compound Name: 1-Bromo-1-methoxyethane

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An In-depth Technical Guide to 1-Bromo-1-methoxyethane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **1-Bromo-1-methoxyethane**, a halogenated ether of interest in synthetic organic chemistry. Due to its reactive nature as an α -bromo ether, it holds potential as a building block in the synthesis of complex organic molecules, including pharmaceutically active compounds. This document details its structural formula, CAS number, physicochemical properties, a plausible synthetic route with a general experimental protocol, its anticipated reactivity, and essential safety information.

Chemical Identity and Properties

1-Bromo-1-methoxyethane is a chiral α -bromo ether. The presence of the bromine atom on the same carbon as the methoxy group makes it a reactive alkylating agent.

Structural Formula:

CAS Number: 57977-96-5[1][2]

Physicochemical Properties



The following table summarizes the key physical and chemical properties of **1-Bromo-1-methoxyethane**. Most of the available data is computed.

Property	Value	Source
Molecular Formula	C3H7BrO	[1]
Molecular Weight	138.99 g/mol	[1]
IUPAC Name	1-bromo-1-methoxyethane	[1]
Canonical SMILES	CC(OC)Br	[1]
InChI Key	XGLJSPFXMGSGKC- UHFFFAOYSA-N	[1]
XLogP3-AA (Computed)	1.4	[1]
Hydrogen Bond Donor Count (Computed)	0	[3]
Hydrogen Bond Acceptor Count (Computed)	1	[3]
Rotatable Bond Count (Computed)	1	[2]
Topological Polar Surface Area (Computed)	9.2 Ų	[1]
Heavy Atom Count (Computed)	5	[2]
Complexity (Computed)	22.9	[1]

Synthesis of 1-Bromo-1-methoxyethane

A detailed experimental protocol for the synthesis of **1-Bromo-1-methoxyethane** is not readily available in the reviewed literature. However, a plausible and chemically sound method is the electrophilic addition of hydrogen bromide (HBr) to methyl vinyl ether.

Reaction Mechanism



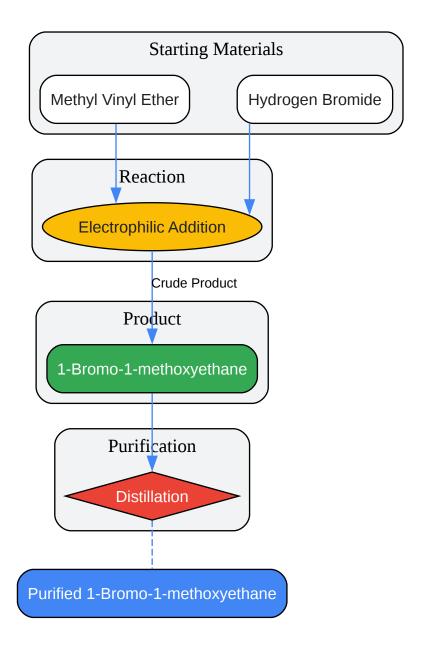
The synthesis proceeds via a Markovnikov addition of HBr across the double bond of methyl vinyl ether. The oxygen atom of the methoxy group stabilizes the adjacent carbocation intermediate through resonance, directing the bromide ion to attack this carbon.

General Experimental Protocol

This is a generalized procedure and should be optimized with appropriate safety precautions in a laboratory setting.

- Reaction Setup: A solution of methyl vinyl ether in a dry, inert solvent (e.g., diethyl ether or dichloromethane) is prepared in a flask equipped with a magnetic stirrer and cooled in an ice bath.
- Addition of HBr: Anhydrous hydrogen bromide gas is bubbled through the solution, or a solution of HBr in a suitable solvent is added dropwise. The reaction is typically exothermic and the temperature should be maintained near 0°C.
- Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
- Workup: Once the reaction is complete, the excess HBr and solvent are removed under reduced pressure. The crude product may be washed with a cold, dilute solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.
- Purification: The crude 1-Bromo-1-methoxyethane is dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and purified by fractional distillation under reduced pressure.





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Caption: Synthetic workflow for **1-Bromo-1-methoxyethane**.

Reactivity and Potential Applications

As an α -bromo ether, **1-Bromo-1-methoxyethane** is a versatile reagent in organic synthesis. The carbon-bromine bond is activated by the adjacent oxygen atom, making it susceptible to nucleophilic substitution reactions.

Nucleophilic Substitution



1-Bromo-1-methoxyethane can react with a variety of nucleophiles to introduce the 1-methoxyethyl group into a molecule. This moiety can serve as a protecting group for alcohols or as a pharmacophore in drug design. The reaction likely proceeds through an SN1-like mechanism due to the formation of a resonance-stabilized oxocarbenium ion intermediate.

Applications in Drug Development

While specific examples of the use of **1-Bromo-1-methoxyethane** in the synthesis of marketed drugs are not prevalent in the literature, its structural motif is relevant to medicinal chemistry. Halogenated ethers are known to be present in some biologically active molecules. The ability of **1-Bromo-1-methoxyethane** to act as an electrophile for the introduction of a small, ether-containing fragment makes it a potentially useful tool for lead optimization and the synthesis of compound libraries for screening. Its isomer, **1-bromo-2-methoxyethane**, has been noted for its role in the synthesis of pharmaceutical intermediates, suggesting that **1-bromo-1-methoxyethane** could have similar applications.

Spectral Data

Experimental spectral data (NMR, IR, MS) for **1-Bromo-1-methoxyethane** is not readily available in public databases. For research purposes, it would be necessary to acquire this data on a purified sample.

Safety and Handling

As with any reactive halogenated compound, **1-Bromo-1-methoxyethane** should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Specific hazard information is not well-documented, but it should be treated as a potentially toxic and corrosive substance. Storage should be in a tightly sealed container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.

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